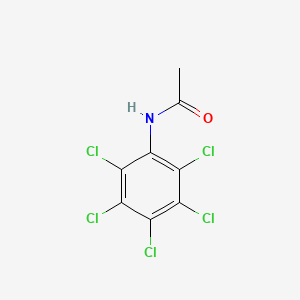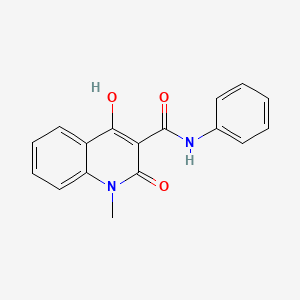![molecular formula C14H18Cl2N2O3 B13987289 n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine CAS No. 40068-30-2](/img/structure/B13987289.png)
n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine is a compound of significant interest in the fields of chemistry and medicine
Vorbereitungsmethoden
The synthesis of n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine involves several steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]benzoyl chloride with glycine in the presence of a base. The reaction conditions typically involve the use of solvents such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine involves its interaction with DNA. The compound’s bis(2-chloroethyl)amino groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This action is particularly effective in rapidly dividing cancer cells, making it a potent antitumor agent . The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
Vergleich Mit ähnlichen Verbindungen
n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine can be compared with other similar compounds such as:
These comparisons highlight the uniqueness of this compound in terms of its specific applications and potential advantages in therapeutic contexts.
Eigenschaften
CAS-Nummer |
40068-30-2 |
|---|---|
Molekularformel |
C14H18Cl2N2O3 |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H18Cl2N2O3/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-13(19)17-10-14(20)21/h1-4H,5-10H2,(H,17,19)(H,20,21) |
InChI-Schlüssel |
FYUVXIXIDXUJMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


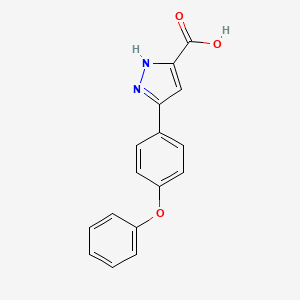
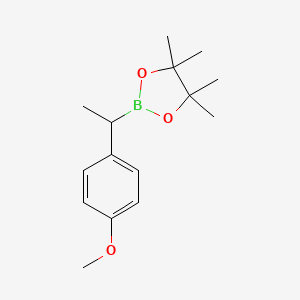
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)
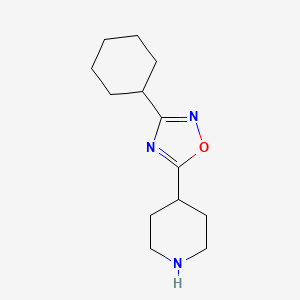

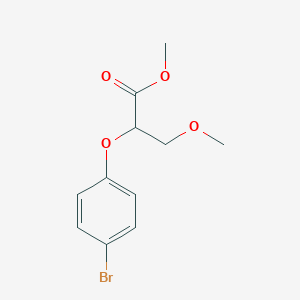
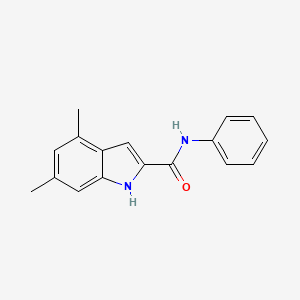
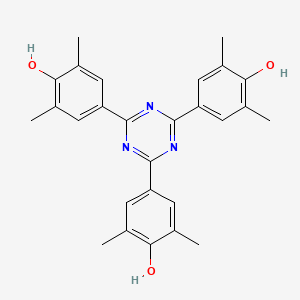
![2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide](/img/structure/B13987250.png)
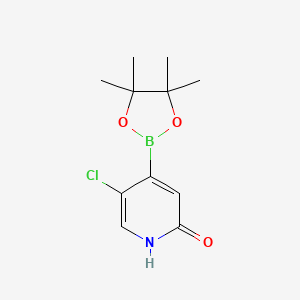

![2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate](/img/structure/B13987265.png)
